molecular formula C14H17N B14512726 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile CAS No. 62678-07-3

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile

Cat. No.: B14512726
CAS No.: 62678-07-3
M. Wt: 199.29 g/mol
InChI Key: VFJIKOCCNBTPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is an organic compound with a complex structure that includes an indene backbone substituted with dimethyl groups and a propanenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Derivatives with different functional groups replacing the nitrile group

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is unique due to the presence of both dimethyl substitutions and the propanenitrile side chain, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62678-07-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile

InChI

InChI=1S/C14H17N/c1-10-8-11(2)13-6-5-12(4-3-7-15)14(13)9-10/h8-9,12H,3-6H2,1-2H3

InChI Key

VFJIKOCCNBTPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)CCC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.